Ampalex
Overview
Description
CX516, also known as 6-(Piperidin-1-ylcarbonyl)quinoxaline, is a compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are a type of glutamate receptor in the brain. CX516 has been studied for its potential cognitive-enhancing effects and its ability to improve memory and learning. It has been investigated as a potential treatment for conditions such as Alzheimer’s disease, attention deficit hyperactivity disorder, and schizophrenia .
Preparation Methods
The synthesis of CX516 involves the reaction of quinoxaline with piperidine in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is often prepared as a stock solution in a cyclodextrin vehicle to enhance its solubility and stability .
Chemical Reactions Analysis
CX516 undergoes various chemical reactions, including:
Oxidation: CX516 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: CX516 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
CX516 has been widely used in scientific research due to its ability to modulate AMPA receptor activity. Some of its applications include:
Chemistry: Studying the effects of AMPA receptor modulation on synaptic transmission and plasticity.
Biology: Investigating the role of AMPA receptors in various biological processes, including learning and memory.
Medicine: Exploring the potential therapeutic effects of CX516 in treating cognitive deficits associated with conditions such as Alzheimer’s disease, schizophrenia, and attention deficit hyperactivity disorder.
Industry: Developing new ampakine compounds with improved potency and efficacy based on the structure and activity of CX516 .
Mechanism of Action
CX516 acts as a positive allosteric modulator of AMPA receptors. It enhances the function of glutamate, the primary excitatory neurotransmitter in the brain, by binding allosterically to the AMPA receptor channel complex. This binding slows receptor deactivation, resulting in a longer open time and slower excitatory postsynaptic potential decay. This mechanism improves hippocampal long-term potentiation, which is a process associated with learning and memory .
Comparison with Similar Compounds
CX516 is compared to other similar compounds such as farampator and CX717. These compounds also belong to the class of ampakines and modulate AMPA receptor activity. CX516 is unique in its specific binding properties and its effects on receptor deactivation. Farampator and CX717 have been developed to have higher potency and longer half-lives compared to CX516 .
Similar Compounds
- Farampator
- CX717
Properties
IUPAC Name |
piperidin-1-yl(quinoxalin-6-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165574 | |
Record name | Ampalex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP). | |
Record name | CX516 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
154235-83-3 | |
Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ampalex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CX516 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ampalex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154235-83-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CX516 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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